The 'Thione Advantage': Quantified 100x Faster Reaction Rate vs. Oxygen Analogues in Strain-Promoted Cycloadditions
This compound's core class, 2H-pyran-2-thiones, exhibits a category-defining ~100-fold increase in reaction rate over its oxygen analogue (2H-pyran-2-one) in inverse electron demand Diels-Alder (IEDDA) reactions with strained alkynes, a critical feature for bioorthogonal labelling [1]. This rate enhancement is attributed to significantly lower distortion energy required to reach the transition state, a direct consequence of sulfur's larger atomic radius and more polarizable electrons [1].
| Evidence Dimension | Relative Reaction Rate (IEDDA with strained alkynes) |
|---|---|
| Target Compound Data | ~100x faster than baseline |
| Comparator Or Baseline | 2H-pyran-2-one (oxygen analogue, rate = 1x) |
| Quantified Difference | ~100-fold rate increase |
| Conditions | Computational (DFT) prediction validated by experimental second-order rate constants for a substituted 2H-pyran-2-thione (PyrS2) with exo-BCN at 25 °C. |
Why This Matters
For procurement decisions in bioorthogonal chemistry research, selecting a 2H-pyran-2-thione core over a 2H-pyran-2-one is non-negotiable for achieving ultrafast labeling kinetics.
- [1] Laughlin, S. et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. DOI: 10.1039/d4ob01263a View Source
